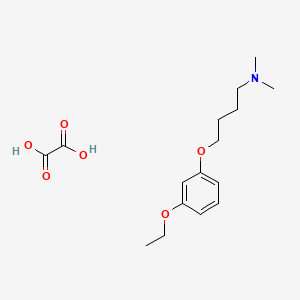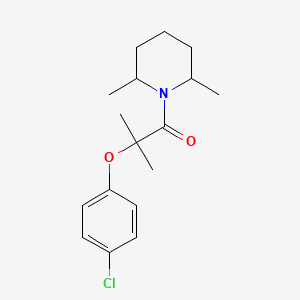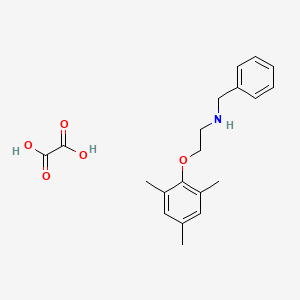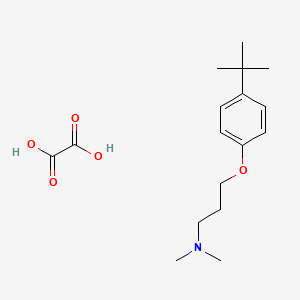
4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Übersicht
Beschreibung
4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group substituted with an ethoxy group, attached to a butan-1-amine moiety, and is complexed with oxalic acid. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine typically involves a multi-step process. One common method starts with the preparation of 3-ethoxyphenol, which is then subjected to a nucleophilic substitution reaction with 4-chlorobutan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution. The resulting intermediate is then reacted with dimethylamine to form the final amine product. The oxalic acid complex is formed by reacting the amine with oxalic acid in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and studying pharmacokinetics.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-methoxyphenoxy)-N,N-dimethylbutan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-ethoxyphenoxy)-N,N-diethylbutan-1-amine: Similar structure but with diethylamine instead of dimethylamine.
4-(3-ethoxyphenoxy)-N,N-dimethylpentan-1-amine: Similar structure but with a pentan-1-amine moiety instead of butan-1-amine.
Uniqueness
The uniqueness of 4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, while the dimethylamine moiety offers steric and electronic effects that influence the compound’s interactions with molecular targets.
Eigenschaften
IUPAC Name |
4-(3-ethoxyphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-4-16-13-8-7-9-14(12-13)17-11-6-5-10-15(2)3;3-1(4)2(5)6/h7-9,12H,4-6,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYSKBIDPLYIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-methyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039485.png)
![4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4039491.png)

![4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039503.png)
![N-[3-(4-chloronaphthalen-1-yl)oxypropyl]butan-2-amine;oxalic acid](/img/structure/B4039507.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-butanamine oxalate](/img/structure/B4039515.png)
![4-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)morpholine](/img/structure/B4039518.png)
![ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4039540.png)
![N-[2-(3-bromophenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4039554.png)

![3-Methyl-1-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4039569.png)
![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039571.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4039579.png)
